1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Overview
Description
1-Methyl-1,3-diazaspiro[44]nonane-2,4-dione is a chemical compound with a unique spirocyclic structure It is characterized by a spiro linkage between a diazaspiro ring and a nonane ring, with a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted spirocyclic derivatives.
Scientific Research Applications
1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
1,3-Diazaspiro[4.4]nonane-2,4-dione: Lacks the methyl group, resulting in different reactivity and biological activity.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione:
Uniqueness: 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-10-7(12)9-6(11)8(10)4-2-3-5-8/h2-5H2,1H3,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIWGGCNGWUUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=O)C12CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170110-01-6 | |
Record name | 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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